Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate

Lipophilicity Drug Design Partition Coefficient

Researchers often struggle to find a reliable, high-purity imidazole building block that retains a chlorine substituent for nucleophilic aromatic substitution (SNAr). This compound solves that problem. • 97% purity verified by HPLC, minimizing side reactions in multi-step syntheses. • Strategic 2-chloro group enables SNAr functionalization to install diverse amines, alcohols, or thiols. • Ethyl ester enhances hydrolytic stability and organic-phase partitioning compared to methyl ester, improving workup efficiency. Supplied with batch-specific certificates of analysis for procurement confidence.

Molecular Formula C7H9ClN2O2
Molecular Weight 188.61 g/mol
Cat. No. B13017109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate
Molecular FormulaC7H9ClN2O2
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=N1)Cl)C
InChIInChI=1S/C7H9ClN2O2/c1-3-12-6(11)5-4(2)9-7(8)10-5/h3H2,1-2H3,(H,9,10)
InChIKeyWHTZCFJHFUODJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Chloro-4-Methyl-1H-Imidazole-5-Carboxylate: Structural and Procurement Profile


Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate (CAS 128095-76-1) is a heterocyclic organic compound belonging to the imidazole-5-carboxylate ester class. It features a chlorine atom at the 2-position, a methyl group at the 4-position, and an ethyl ester at the 5-position of the imidazole ring . This substitution pattern imparts distinct physicochemical and reactivity profiles that differentiate it from closely related analogs. Its primary utility lies in serving as a versatile synthetic intermediate for medicinal chemistry and agrochemical research, where the chloro substituent provides a strategic handle for further functionalization via nucleophilic aromatic substitution (SNAr) [1]. The compound is commercially available at 97% purity from multiple vendors, with reported physical properties including a molecular weight of 188.61 g/mol, a topological polar surface area (TPSA) of 54.98 Ų, and a calculated LogP of 1.54822 .

1
SNAr synthetic intermediate: 2-chloro handle enables direct nucleophilic aromatic substitution for amine, alkoxide, or thiol installation.
2
Lipophilicity-differentiated scaffold: ethyl ester provides higher LogP than methyl analog, suiting non-polar reaction media.
3
Procurement ready: commercially available at 97% purity; light yellow solid with reported mp ~133 °C.

Why Generic Substitution Fails for This Imidazole Ester


Treating 2-chloro-4-methyl-1H-imidazole-5-carboxylate derivatives as interchangeable building blocks is technically risky because minor changes at the ester, 2-position, or 4-position generate molecules with significantly different lipophilicity, reactivity, and physical properties. For example, swapping the ethyl ester for a methyl ester alters the LogP by approximately 0.72 units, which can dramatically shift the compound's partitioning behavior in multi-step syntheses and biological assays. Replacing the 2-chloro substituent with hydrogen eliminates the SNAr reactivity handle, effectively blocking a key synthetic route to more complex architectures [1]. As the following quantitative evidence demonstrates, these differences are not merely incremental; they constitute fundamental shifts in the compound's utility as a research tool or intermediate [2].

!
Ester swap alters partitioning: replacing ethyl with methyl ester shifts LogP by ~0.7 units; partitioning behavior in biphasic systems may differ significantly.
!
Removal of 2-chloro blocks SNAr: non-chlorinated analogs lack the leaving group required for direct C2 functionalization, adding synthetic steps.
!
Melting point divergence: chloro + ethyl ester combination yields mp ~133 °C vs. >200 °C for des-chloro analog; crystallization behavior may not transfer directly.

Quantitative Differentiation from Closest Analogs


LogP Lipophilicity: Ethyl Ester Outperforms Methyl Ester

Lipophilicity is a critical determinant of a compound's behavior in both synthetic and biological contexts. Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate exhibits a calculated LogP of 1.54822, which is substantially higher than its closest commercially available analog, methyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate, which has a LogP of 0.8236384 [1]. This difference of approximately 0.72 LogP units indicates that the ethyl ester is roughly 5 times more lipophilic than the methyl ester. Furthermore, the target compound's LogP is also notably higher than the non-chlorinated analog, ethyl 4-methyl-1H-imidazole-5-carboxylate, which reports a LogP of 0.927 [2].

LogP lipophilicity
Head-to-head
Target LogP 1.55 vs. methyl ester 0.82; Δ +0.72
Supports selection for non-polar media; ~5× higher lipophilicity.
Calculated values from consistent computational models.
Lipophilicity Drug Design Partition Coefficient

Chlorine Substituent Enables SNAr Reactivity

The presence of a chlorine atom at the 2-position of the imidazole ring is the most pivotal structural feature for downstream synthetic utility. It acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the direct installation of amines, alkoxides, thiols, or carbon nucleophiles. This reactivity is absent in the non-chlorinated analog, ethyl 4-methyl-1H-imidazole-5-carboxylate, whose LogP is 0.927 [1]. A patent assigned to Chemish Pharmazeutische Forschungsgesellschaft m.b.H. explicitly discloses 2-halo-substituted imidazole-5-carboxylic acid derivatives (where R2 = Cl, Br, I) as essential precursors for acylal formation, emphasizing the chlorine substituent as a critical design element for constructing biologically active angiotensin II inhibitors [2].

SNAr reactivity
Class-level
2-Chloro enables direct C–N/C–O/C–S bond formation; non-chlorinated analog inert.
SNAr-enabled synthetic route; critical for 2-functionalized libraries.
Reactivity documented in patents for analogous 2-haloimidazoles.
Nucleophilic Aromatic Substitution Functionalization Handle Synthetic Versatility

Lower Melting Point Enhances Handling and Purification

Physical form and melting point can significantly impact the ease of handling, purification, and formulation of a chemical intermediate. The non-chlorinated analog, ethyl 4-methyl-1H-imidazole-5-carboxylate, is a crystalline solid with a reported melting point of 204-206°C [1]. While the exact melting point of ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate is not universally established across all databases, it is commercially supplied as a light yellow to yellow solid with a reported melting point of 133°C from one vendor source . This substantial melting point depression results from the chlorine substitution, which disrupts crystal lattice packing. The methyl ester analog, methyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate, has a melting point of 149-150°C , confirming a consistent trend where the 2-chloro substitution lowers the melting point compared to non-chlorinated variants and where the ethyl ester further depresses the melting point compared to the methyl ester.

Melting point
Cross-study
Target ~133 °C; non-chlorinated analog 204–206 °C (Δ −71 to −73 °C).
Lower mp aids recrystallization solvent selection and handling.
Vendor-reported values; lot-specific verification recommended.
Physical Form Crystallization Purification Ease

Enhanced Hydrolytic Stability of the Ethyl Ester

The rate of ester hydrolysis is a crucial parameter for compounds used in aqueous reaction media or biological buffers. The ethyl ester of 2-chloro-4-methyl-1H-imidazole-5-carboxylate is expected to exhibit slower base-catalyzed hydrolysis compared to its methyl ester counterpart, due to the increased steric hindrance of the ethoxy group relative to the methoxy group. This is a well-established class-level principle governed by the Taft-Ingold effect where larger alkyl groups in esters decelerate nucleophilic attack at the carbonyl carbon [1]. While direct experimental hydrolysis rate constants for this specific compound are not available in the open literature, the molecular structural data confirm a higher molecular weight (188.61 g/mol for ethyl ester vs. 174.58 g/mol for methyl ester) and a larger rotatable bond count, both consistent with increased steric bulk [2].

Hydrolytic stability
Class-level
Ethyl ester predicted more resistant to base-catalyzed hydrolysis than methyl (Taft-Ingold effect).
May reduce hydrolysis byproducts during aqueous workups.
No direct experimental kinetics identified; class-level inference.
Ester Stability Hydrolysis Resistance Prolonged Shelf Life

Halogen Bonding Profile Favors Supramolecular Interactions

The hydrogen bond donor/acceptor profile of a compound influences its solubility, crystallinity, and potential for forming specific protein-ligand interactions. Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate has 1 hydrogen bond donor (imidazole N-H) and 3 hydrogen bond acceptors (ester carbonyl O, imidazole N, and chlorine can act as a weak halogen bond acceptor) . In contrast, the non-chlorinated analog, ethyl 4-methyl-1H-imidazole-5-carboxylate, shares the same donor count but the chlorine substituent in the target compound introduces a significant halogen-bonding motif not present in the des-chloro analog . This halogen atom can participate in orthogonal, directional C-Cl···X (X = O, N, π) interactions that are absent in the hydrogen-substituted comparator [1].

Halogen bonding
Cross-study
Cl introduces σ-hole; enables C–Cl···O/N/π interactions absent in des-chloro analog.
Expands supramolecular recognition options in co-crystal design.
Halogen bonding described in chloroimidazole literature.
Hydrogen Bonding Crystal Engineering Solubility Parameter

Target Application Scenarios Based on Evidence


SNAr-Based Synthesis of 2-Substituted Drug Candidates

Medicinal chemists designing kinase inhibitors, GPCR modulators, or antimicrobial agents can leverage the chlorine substituent at the 2-position to perform nucleophilic aromatic substitution (SNAr) reactions, installing diverse amine, alcohol, or thiol fragments as detailed in the Chemish patent family [1]. The non-chlorinated analog cannot support this critical synthetic transformation. The enhanced lipophilicity (LogP 1.54822) of this ethyl ester scaffold further positions it favorably for building compound libraries targeting intracellular or CNS-active targets where higher membrane permeability is a key design parameter.

Agrochemical Intermediate with Superior Phase Transfer

For the synthesis of herbicides or fungicides based on imidazole-5-carboxylate scaffolds, where reactions are often performed in biphasic organic/aqueous systems, the 0.72 LogP unit advantage over the methyl ester [1] translates into better partitioning into the organic phase. This improves reaction kinetics and simplifies workup procedures, reducing solvent consumption and purification time in process chemistry settings. The lower melting point of the ethyl ester (133°C) compared to the non-chlorinated analog (204-206°C) [2] also facilitates handling in cold-temperature crystallizations.

Crystal Engineering via Halogen Bonding

Materials scientists and solid-state chemists developing functional organic materials can exploit the unique hydrogen bond donor/acceptor profile of this compound (1 H-bond donor, 3 H-bond acceptors including a polarizable chlorine atom) [1]. The chlorine atom introduces a σ-hole capable of forming directional C-Cl···O or C-Cl···π interactions , which are entirely absent in the non-chlorinated ethyl ester. This differential supramolecular synthon enables the design of co-crystals with distinct packing motifs, thermal stabilities, or solubility profiles that would be inaccessible with the des-chloro analog.

Stable Intermediate for Multi-Step Aqueous Syntheses

In synthetic routes requiring aqueous acidic or basic workups, the ethyl ester's enhanced hydrolytic stability (class-level inference from the Taft-Ingold steric effect) compared to the methyl ester reduces the formation of the unwanted carboxylic acid hydrolysis product [1] . The higher molecular weight (188.61 g/mol) and additional rotatable bond distinguish the ethyl ester from the methyl ester (174.58 g/mol) , providing a tangible quality control marker for purity verification by HPLC or GC. This stability advantage is critical for procurement decisions when a compound must survive multiple synthetic steps or prolonged storage in solution.

Application
Selection Property
Validation Focus
SNAr-based diversification
2-Chloro leaving group
Reaction yield with model nucleophiles
Biphasic reaction design
Higher LogP vs. methyl ester
Organic-phase partition efficiency
Solid-state co-crystal engineering
Halogen bond donor (Cl σ-hole)
Co-crystallization screening with acceptors
Multi-step aqueous synthesis
Ethyl ester hydrolytic stability
Purity after extended aqueous workup
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